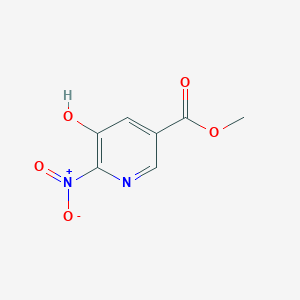

Methyl 5-hydroxy-6-nitronicotinate

Description

Contextualization of Nicotinic Acid Derivatives in Organic Synthesis and Chemical Biology

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in the landscape of organic chemistry and have profound implications in biological systems. rsc.org These heterocyclic compounds are integral to the synthesis of a vast array of pharmaceuticals and agrochemicals. Their pyridine (B92270) core offers a versatile scaffold that can be readily functionalized to modulate their chemical and physical properties. In chemical biology, nicotinic acid derivatives are explored for their potential to interact with various biological targets, including enzymes and receptors, leading to the development of novel therapeutic agents. researchgate.netchemistryjournal.net The diverse applications of these derivatives underscore the foundational importance of this class of compounds in advancing both chemical synthesis and the understanding of biological processes.

Significance of Methyl 5-hydroxy-6-nitronicotinate in Advanced Synthetic Methodologies

While detailed synthetic methodologies specifically targeting this compound are not extensively documented in publicly available literature, the chemistry of its close structural isomers, such as Methyl 6-hydroxy-5-nitronicotinate, offers valuable insights into its potential synthetic utility. The presence of multiple reactive sites—the hydroxyl, nitro, and ester groups—makes it a potentially versatile intermediate in complex molecular constructions.

The synthesis of the closely related precursor, 6-hydroxy-5-nitronicotinic acid, has been described, involving the nitration of 6-hydroxynicotinic acid. A patented method details a process using a mixture of concentrated sulfuric acid and fuming nitric acid. This precursor can then be esterified to yield the corresponding methyl ester. It is plausible that similar strategies could be adapted for the synthesis of this compound, likely starting from 5-hydroxynicotinic acid. ontosight.aichemicalbook.com

The strategic placement of the nitro and hydroxyl groups suggests that this molecule could be a valuable precursor for creating highly substituted pyridine rings. The nitro group can be reduced to an amine, which is a key functional group in many biologically active molecules. The hydroxyl group can participate in various coupling reactions or be converted into other functional groups, further expanding its synthetic potential.

It is important to note the existence of tautomerism in hydroxypyridine systems. For this compound, it can exist in equilibrium with its pyridone tautomer, Methyl 5-nitro-6-oxo-1,6-dihydropyridine-3-carboxylate. The predominant tautomer can be influenced by factors such as the solvent and pH, which is a critical consideration in its application in synthesis.

Overview of Research Trajectories for this compound

Given the nascent stage of dedicated research on this compound, its future research trajectories can be extrapolated from the established importance of related nicotinic acid derivatives. A primary avenue of investigation will likely be the development of efficient and selective synthetic routes to access this specific isomer in high purity.

Further research is anticipated to explore its utility as a building block in the synthesis of novel compounds with potential applications in medicinal chemistry. The unique substitution pattern may lead to the discovery of new pharmacophores with distinct biological activities. Investigations into its coordination chemistry with various metal ions could also unveil novel catalysts or materials with interesting photophysical properties.

As synthetic methods become more established, it is expected that the biological activities of this compound and its derivatives will be systematically evaluated. This could involve screening for a wide range of therapeutic targets, leveraging the rich history of nicotinic acid derivatives in drug discovery. The exploration of its chemical space is a promising frontier for the development of advanced materials and biologically active agents.

Properties

Molecular Formula |

C7H6N2O5 |

|---|---|

Molecular Weight |

198.13 g/mol |

IUPAC Name |

methyl 5-hydroxy-6-nitropyridine-3-carboxylate |

InChI |

InChI=1S/C7H6N2O5/c1-14-7(11)4-2-5(10)6(8-3-4)9(12)13/h2-3,10H,1H3 |

InChI Key |

FJGWHPMBEJAXCC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development for Methyl 5 Hydroxy 6 Nitronicotinate and Its Analogs

Direct Nitration Approaches to Functionalized Nicotinates

The introduction of a nitro group onto the pyridine (B92270) ring is a key step in the synthesis of the target compound. This is typically achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry. masterorganicchemistry.com

Nitration of Methyl Nicotinate (B505614) and Methyl 6-Hydroxynicotinate

The direct nitration of methyl nicotinate and its hydroxylated analog, methyl 6-hydroxynicotinate, presents a direct route to nitro-substituted nicotinates. The reaction involves treating the nicotinate ester with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. youtube.comlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. libretexts.org

For methyl 6-hydroxynicotinate, the presence of the hydroxyl group, a powerful activating group, facilitates the electrophilic substitution. echemi.com However, the reaction conditions must be carefully controlled to achieve the desired regioselectivity and avoid over-nitration or side reactions. researchgate.net A patented method for the synthesis of 6-hydroxy-5-nitronicotinic acid involves the use of concentrated sulfuric acid, red fuming nitric acid, and a catalyst, ammonium (B1175870) bisulfate, with 6-hydroxynicotinic acid as the starting material. google.com

Controlled Conditions for Nitro Group Introduction

Controlling the introduction of the nitro group is crucial for successful synthesis. The reactivity of the pyridine ring, which is electron-deficient, makes nitration more challenging than for benzene. However, activating substituents like a hydroxyl group can facilitate the reaction. The choice of nitrating agent and reaction conditions plays a significant role in the outcome. For instance, trifluoromethanesulfonic acid has been shown to catalyze nitration effectively, even with dilute nitric acid. organic-chemistry.org The Kyodai method, utilizing nitrogen dioxide and ozone, offers an efficient nitration process at low temperatures. nih.gov These methods provide alternatives to the traditional harsh conditions of mixed acids, potentially offering better control and selectivity. nih.gov

Electrophilic Aromatic Substitution for Hydroxyl Group Incorporation

The introduction of a hydroxyl group onto the aromatic ring can be achieved through electrophilic hydroxylation. While direct hydroxylation of aromatic rings can be challenging in a laboratory setting, it is a common biological process. libretexts.org In synthetic chemistry, this transformation often requires specialized reagents that can deliver an electrophilic "OH+" equivalent. libretexts.org For nicotinic acid derivatives, the position of hydroxylation is influenced by the existing substituents on the ring.

Multi-step Synthetic Strategies from Simpler Precursors

Often, a multi-step approach starting from simpler, more readily available precursors is a more viable strategy for synthesizing complex molecules like methyl 5-hydroxy-6-nitronicotinate. This allows for the sequential and controlled introduction of functional groups. For example, a synthetic route might involve the initial synthesis of a substituted pyridine ring, followed by modifications such as nitration and hydroxylation. Unreported nitriles of 5-nitronicotinic acid have been synthesized through various cyclocondensation reactions using nitrocarbonyl compounds. researchgate.net These nitriles can then be hydrolyzed to the corresponding nicotinamides. researchgate.net Another approach could involve the synthesis of a precursor like ethyl 1-hydroxy-6-thioxo-1,6-dihydropyridine-3-carboxylate, which can then undergo further transformations. rsc.org

Green Chemistry Approaches in Nicotinate Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods in chemistry. This includes the use of greener solvents, catalysts, and processes that reduce waste and energy consumption. chimia.chnih.gov

Nucleophilic Aromatic Substitution (SNAr) in Environmentally Benign Solvents (e.g., Cyrene)

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic rings, such as those found in nicotinic esters. unimi.itmasterorganicchemistry.com This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.com The presence of electron-withdrawing groups, such as a nitro group, activates the ring towards SNAr. masterorganicchemistry.comnih.gov

A significant advancement in green chemistry has been the use of Cyrene™, a bio-based solvent, as a substitute for traditional polar aprotic solvents like DMF and DMSO, which have toxicity concerns. researchgate.netunimi.it An efficient synthetic strategy for SNAr of nicotinic esters in Cyrene has been developed. unimi.itresearchgate.net This method is notable for its very short reaction times (15 minutes), which helps to prevent the polymerization of Cyrene in the presence of a base. unimi.itresearchgate.net The high water solubility of Cyrene also simplifies the purification process, allowing for the isolation of products by simple precipitation in ice-water. unimi.itresearchgate.net This approach has been successfully applied to the synthesis of a range of nicotinic ester derivatives. unimi.itresearchgate.net

| Starting Material | Nucleophile | Product | Solvent | Reaction Time | Yield | Reference |

| Methyl 6-chloronicotinate | Phenol | Methyl 6-phenoxynicotinate | Cyrene | 15 min | Good | unimi.it |

| Methyl 6-chloro-5-nitronicotinate | Thiophenol | Methyl 6-(phenylthio)-5-nitronicotinate | Cyrene | 15 min | Good | unimi.it |

Table 1: Examples of SNAr Reactions in Cyrene

Optimization of Reaction Parameters for Sustainable Synthesis

For the synthesis of related compounds, such as aroma esters, factorial design has been successfully employed to optimize reaction parameters. rsc.org This statistical method allows for the simultaneous investigation of multiple variables, leading to significant improvements in conversion rates. For instance, in the enzymatic synthesis of cinnamyl butyrate, optimizing parameters like acid excess, temperature, vacuum, and time resulted in a substantial increase in isolated yield from 49.4% to 94.3%. rsc.org The application of green chemistry metrics, such as the E-factor (Environmental Factor) and mass intensity, further demonstrates the suitability of an optimized process for industrial applications. rsc.org An E-factor of 4.76 and a mass intensity of 6.04 were achieved, indicating a relatively low amount of waste generated per unit of product. rsc.org

In the context of nicotinate synthesis, similar principles can be applied. For example, in the hydrogenation of CO2 to methanol (B129727), a reaction relevant to the synthesis of methyl esters, the use of a Ni/In2O3-ZrO2 catalyst demonstrated a 43.2% increase in the space-time yield of methanol compared to Ni/In2O3. researchgate.net This improvement was attributed to the optimization of oxygen vacancies for CO2 activation and enhanced hydrogen spillover due to the highly dispersed nickel catalyst. researchgate.net Such catalyst and process optimization studies are vital for the sustainable production of this compound and its derivatives.

The table below illustrates the impact of optimizing various reaction parameters on yield and efficiency in representative chemical transformations.

| Reaction | Parameter Optimized | Starting Yield/Conversion | Optimized Yield/Conversion | Reference |

| Enzymatic esterification | Acid excess, temperature, vacuum, time | 49.4% | 94.3% | rsc.org |

| CO2 Hydrogenation to Methanol | Catalyst Composition (Ni/In2O3 vs. Ni/In2O3-ZrO2) | - | 43.2% increase in Space-Time Yield | researchgate.net |

| Suzuki-Miyaura cross-coupling/nitro hydrogenation | Catalyst Loading (Pd(0)) | - | 100% conversion with S/C ratio of 927 | researchgate.net |

Cascade and Multicomponent Reactions for Substituted Nicotinates

Cascade reactions, also known as domino or tandem reactions, offer an efficient and atom-economical approach to synthesizing complex molecules from simple precursors in a single operation without isolating intermediates. google.com These reactions are highly valuable in heterocyclic chemistry for constructing substituted pyridine rings, the core of nicotinates.

Multicomponent reactions (MCRs), a type of cascade reaction involving three or more starting materials, are particularly powerful for generating molecular diversity. nih.gov Various MCRs, such as the Strecker, Passerini, and Ugi reactions, have been extensively used in the synthesis of complex organic molecules, including precursors to active pharmaceutical ingredients. nih.govnih.gov For instance, the Povarov reaction, a multicomponent process, is effective for synthesizing tetrahydroquinolines and has been explored with a wide range of dienes and dienophiles. nih.gov

While specific examples for this compound are not detailed in the literature, the principles of cascade and multicomponent reactions are broadly applicable to the synthesis of substituted nicotinates and related heterocycles. rsc.orgnih.gov For example, a metal-free, one-pot cascade process has been developed for the construction of dihydroquinoxalinones and tetrahydroquinoxalines from readily available 2-nitroanilines or o-dinitrobenzenes with α-ketoesters and α-diketones. rsc.org This process involves the reduction of nitroarenes, cyclization, and subsequent hydrogenation of imines. rsc.org

The following table summarizes different types of cascade and multicomponent reactions and their applications in synthesizing heterocyclic compounds.

| Reaction Type | Key Features | Example Application | Reference |

| Three-Component Cascade | Sequential Knoevenagel condensation/Michael addition. | Synthesis of 2-functionalized imidazole (B134444) N-oxides. | rsc.org |

| Metal-Free Cascade | Nitroarene reduction, cyclization, and imine hydrogenation. | Construction of dihydroquinoxalinones and tetrahydroquinoxalines. | rsc.org |

| Passerini Reaction (3-component) | Involves isocyanides, carbonyl compounds, and carboxylic acids. | Synthesis of α-acyloxyamides. | nih.gov |

| Ugi Reaction (4-component) | Involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid. | Synthesis of bis-amides. | nih.gov |

A notable application of cascade reactions in pyridine chemistry is the synthesis of substituted 2-aminopyridine (B139424) derivatives. For instance, a catalyst-free cascade reaction between 2-aminopyridines and 1-bromo-2-phenylacetylenes or 1,1-dibromo-2-phenylethenes has been reported. rsc.org This reaction proceeds efficiently with sodium bicarbonate as the most effective additive among various bases tested. rsc.org

Another example is the three-component oxidative cyclization of 2-aminopyridines, aromatic aldehydes, and nitromethane (B149229) (MeNO2). rsc.org A modified metal-free approach for this transformation utilizes tetrabutylammonium (B224687) iodide (TBAI) as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant in a DMF medium. rsc.org These methodologies provide efficient routes to imidazo[1,2-a]pyridines, which are structurally related to substituted nicotinates.

The synthesis of imidazo[1,2-a]pyridines can also be achieved from α-haloketones, where the nucleophilic substitution of the bromide by the pyridine nitrogen of the 2-aminopyridine is the key step. rsc.org

The following table provides examples of three-component reactions for the synthesis of substituted pyridine derivatives.

| Reactants | Catalyst/Additive | Product | Reference |

| 2-Aminopyridines, 1-bromo-2-phenylacetylenes | NaHCO3 | Imidazo[1,2-a]pyridines | rsc.org |

| 2-Aminopyridines, aromatic aldehydes, MeNO2 | TBAI/TBHP | Imidazo[1,2-a]pyridines | rsc.org |

| 2-Aminopyridines, α-haloketones | - | Imidazo[1,2-a]pyridines | rsc.org |

Electrophilic Fluorination Strategies for Fluorinated Nicotinate Analogs

The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties. Electrophilic fluorination is a key method for achieving this transformation, involving the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are widely used due to their stability, safety, and effectiveness. wikipedia.orgbrynmawr.edu

The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 or a single-electron transfer (SET) process. wikipedia.org The choice of fluorinating reagent is critical and depends on factors like the substrate's reactivity and the desired selectivity. wikipedia.org For instance, NFSI is a mild and selective reagent often used for fluorinating enolates, while Selectfluor is a more powerful and versatile agent capable of fluorinating a broader range of substrates. wikipedia.org

In the context of nicotinate analogs, electrophilic fluorination can be used to introduce fluorine atoms onto the pyridine ring or on substituents. A study on the partitioning behavior of fluorinated nicotinic acid esters highlighted the significant effect of fluorine substitution on the compound's properties. nih.gov The fluorophilicity of these compounds was found to increase with the length of the fluorinated alkyl chain. nih.gov

The following table summarizes common electrophilic fluorinating agents and their characteristics.

| Fluorinating Agent | Abbreviation | Key Characteristics | Typical Substrates | Reference |

| N-Fluorobenzenesulfonimide | NFSI | Mild, selective | Enolates, organometallic compounds | wikipedia.orgbrynmawr.edu |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Powerful, versatile | Alkenes, arenes, ketones, glycals | wikipedia.orgnih.gov |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Effective fluorinating agent | Aryl Grignard reagents, aryllithiums | wikipedia.org |

Chemical Transformations and Reactivity Profiles of Methyl 5 Hydroxy 6 Nitronicotinate

Reduction Reactions of the Nitro Group

The electron-withdrawing nitro group on the pyridine (B92270) ring is readily susceptible to reduction, providing a key pathway to the corresponding amino derivatives. This transformation can be achieved through both catalytic hydrogenation and the use of stoichiometric reducing agents.

Catalytic Hydrogenation for Amino Nicotinate (B505614) Formation

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. For compounds structurally similar to Methyl 5-hydroxy-6-nitronicotinate, this reaction proceeds under standard conditions to yield the corresponding amine. A variety of catalysts are effective, with palladium on carbon (Pd/C) being one of the most common. commonorganicchemistry.com The process typically involves reacting the substrate with hydrogen gas in a suitable solvent, such as methanol (B129727) or ethanol (B145695), in the presence of the catalyst.

For instance, the related compound methyl 6-amino-5-nitronicotinate is reduced to methyl 5,6-diaminonicotinate using 5% Pd/C catalyst and hydrogen gas at room temperature and atmospheric pressure. prepchem.comresearchgate.net This analogous transformation highlights the expected reactivity for this compound, which would be anticipated to yield Methyl 5-amino-6-hydroxynicotinate under similar conditions. The reaction is generally high-yielding and proceeds until the stoichiometric amount of hydrogen is consumed. prepchem.com

Table 1: Representative Catalytic Hydrogenation of a Related Nitronicotinate

| Starting Material | Product | Catalyst | Solvent | Conditions | Yield | Reference |

|---|

The selectivity of catalytic hydrogenation is a key advantage, as it typically reduces the nitro group without affecting the ester functionality or the aromatic ring itself. wikipedia.org

Reductions with Stoichiometric Reducing Agents

Alternatively, the nitro group can be reduced using stoichiometric amounts of dissolving metals in acidic media. acsgcipr.org Common systems for this transformation include tin (Sn) or iron (Fe) metal in the presence of hydrochloric acid (HCl). mdma.ch Tin(II) chloride (SnCl₂) in a solvent like ethanol is another effective reagent, valued for its ability to perform the reduction under mild conditions, which can be beneficial if other sensitive functional groups are present. commonorganicchemistry.comresearchgate.net

These methods proceed via a series of single-electron transfers from the metal to the nitro group, followed by protonation steps. acsgcipr.org While effective, these reactions require a subsequent work-up procedure to remove the resulting metal salts, which can sometimes complicate product isolation compared to catalytic methods. acsgcipr.orgresearchgate.net

Table 2: Common Stoichiometric Reagents for Aromatic Nitro Group Reduction

| Reagent System | Description | Reference |

|---|---|---|

| Fe / HCl or NH₄Cl | Iron powder in acidic medium. A classic, cost-effective method. | commonorganicchemistry.comacsgcipr.org |

| Sn / HCl | Tin metal in concentrated hydrochloric acid. | mdma.ch |

Esterification Reactions of Hydroxyl Moieties

The "hydroxyl" group of this compound is part of a 2-pyridone structure, which exists in tautomeric equilibrium with the 2-hydroxypyridine (B17775) form. wikipedia.org This equilibrium heavily favors the pyridone form in most conditions, and its reactivity is distinct from a typical phenol. Direct esterification of the oxygen atom (O-acylation) is challenging and not the typical outcome. Instead, acylation reactions on 2-pyridones can often lead to N-acylation. difference.wikidifferencebetween.com

However, recent research has demonstrated that catalyst-controlled, divergent synthesis can achieve selective O- or C-acylation of pyridone enolates. acs.org By choosing appropriate chiral acyl-transfer catalysts, it is possible to direct the acylation to the oxygen atom, forming the corresponding ester (an O-acylated pyridone). This represents a sophisticated approach to achieving what would be considered the "esterification" of the hydroxyl tautomer. acs.org Without such specific catalytic control, reactions with standard acylating agents like acyl chlorides or anhydrides would likely favor reaction at the nitrogen atom. acs.org

Oxidation Reactions of Hydroxyl Functionalities

The oxidation of the 2-pyridone system in this compound is not straightforward. The pyridone ring itself is relatively stable to oxidation. Studies on the electrochemical oxidation of 2-pyridone derivatives show that the process is possible, often involving an irreversible oxidation of the ring system. mdpi.com The electrochemical activity is highly dependent on pH and is influenced by the substituents on the ring. mdpi.com

Biodegradation pathways for 2-pyridones often involve initial mono-oxygenase attack, which hydroxylates the ring to form diol intermediates, such as 2,5-dihydroxypyridine. wikipedia.orgnih.gov These diols are then susceptible to further oxidative ring fission. wikipedia.org This suggests that under specific enzymatic or potent chemical oxidizing conditions, the pyridone ring can be opened. However, simple oxidation of the C5-hydroxyl/C6-oxo group without affecting the rest of the molecule is not a commonly reported transformation.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Related Halogenated Nicotinates

The principles of nucleophilic aromatic substitution (SNAr) are best illustrated by a closely related halogenated derivative, Methyl 6-chloro-5-nitronicotinate . uni.luchemicalbook.comnih.gov In this molecule, the chlorine atom at the C6 position is highly activated towards substitution by nucleophiles. This activation is due to the strong electron-withdrawing effects of both the adjacent nitro group and the ring nitrogen atom. These groups stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy for the substitution.

A wide variety of nucleophiles can displace the chloride ion, providing a versatile method for introducing new functional groups at this position. This reaction is a cornerstone of pyridine chemistry.

Table 3: Predicted SNAr Reactions of Methyl 6-chloro-5-nitronicotinate

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

|---|---|---|

| Alkoxide (RO⁻) | Sodium Methoxide (NaOCH₃) | Methyl 6-methoxy-5-nitronicotinate |

| Amine (R₂NH) | Ammonia (NH₃), Piperidine | Methyl 6-amino-5-nitronicotinate, Methyl 6-(piperidin-1-yl)-5-nitronicotinate |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Methyl 6-(phenylthio)-5-nitronicotinate |

Substitution Reactions of the Amino Group in Derived Compounds

The amino group of Methyl 6-amino-5-hydroxynicotinate , the product derived from the reduction of this compound, can undergo further substitution reactions, most notably through the formation of a diazonium salt. Treatment of an aromatic amine with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) converts the amino group into a diazonium salt (-N₂⁺). masterorganicchemistry.com

This diazonium intermediate is highly valuable because the dinitrogen moiety (N₂) is an excellent leaving group, which can be displaced by a variety of nucleophiles in what are known as Sandmeyer or related reactions. organic-chemistry.orgchadsprep.com This two-step sequence allows for the introduction of a wide range of substituents in place of the original amino group.

Table 4: Representative Sandmeyer Reactions on a Derived Aminonicotinate

| Target Substituent | Reagent | Reaction Name |

|---|---|---|

| -Cl | CuCl / HCl | Sandmeyer Reaction |

| -Br | CuBr / HBr | Sandmeyer Reaction |

| -CN | CuCN / KCN | Sandmeyer Reaction |

| -OH | H₂O, H₂SO₄, heat | Diazonium Salt Hydrolysis |

| -F | HBF₄, heat | Schiemann Reaction |

For a derived compound like Methyl 5,6-diaminonicotinate , the presence of two amino groups offers the potential for more complex reactions, including the selective diazotization of one group or the formation of fused heterocyclic systems like triazoles. prepchem.comsigmaaldrich.com

Diazo Coupling Reactions for Azo Derivative Synthesis

The synthesis of azo derivatives through diazo coupling reactions is a significant transformation in organic chemistry, often utilized for the production of dyes and other chromophoric systems. For this compound, the presence of an electron-donating hydroxyl group on the pyridine ring suggests its potential to act as a coupling component in such reactions. The general mechanism involves the electrophilic attack of a diazonium salt on the activated pyridine ring.

The reaction is typically initiated by the diazotization of a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This electrophilic diazonium salt can then react with an electron-rich coupling partner. In the case of this compound, the hydroxyl group strongly activates the pyridine ring towards electrophilic substitution. The coupling position would be directed by the existing substituents.

While specific studies on this compound are not extensively documented in publicly available literature, the principles of diazo coupling on analogous hydroxy-substituted aromatic and heterocyclic systems are well-established. nih.govresearchgate.net For instance, the reaction of diazonium salts with hydroxy-substituted pyrimidines and indoles proceeds to yield azo compounds. nih.govnih.gov The reaction conditions generally involve a controlled pH, often in a slightly acidic to neutral aqueous medium, and low temperatures to ensure the stability of the diazonium salt. scirp.org

The expected reaction would proceed as follows:

Table 1: Hypothetical Diazo Coupling Reaction of this compound

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Aryl Diazonium Salt | NaNO₂, HCl (for diazotization); Mildly acidic to neutral buffer | Methyl 5-hydroxy-6-nitro-x-(aryldiazenyl)nicotinate |

Note: The exact position of the azo coupling on the pyridine ring (represented by 'x') would depend on the directing effects of the existing substituents and steric hindrance.

The resulting azo derivatives of this compound would be expected to be highly colored compounds due to the extended π-conjugation of the azo-pyridine system. Spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, would be essential for the characterization of these novel azo compounds. nih.govnih.gov The disappearance of the signal for the proton at the substitution site and the appearance of characteristic signals for the newly introduced aryl group in the NMR spectra would confirm the successful coupling. nih.gov

Functionalization of the Pyridine Ring System

The pyridine ring of this compound is substituted with a hydroxyl group, a nitro group, and a methyl carboxylate group. These substituents influence the reactivity of the ring towards further functionalization. The electron-withdrawing nature of the nitro and ester groups deactivates the ring towards electrophilic substitution, while the electron-donating hydroxyl group activates it. The interplay of these electronic effects, along with steric considerations, will govern the regioselectivity of any subsequent reactions.

One potential avenue for functionalization is the modification of the existing substituents. For example, the nitro group could be reduced to an amino group using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This would yield Methyl 5-amino-6-hydroxynicotinate, a versatile intermediate for further derivatization, such as diazotization and subsequent Sandmeyer reactions.

Another point of functionalization is the hydroxyl group. It can undergo O-alkylation or O-acylation reactions under appropriate basic conditions to protect the hydroxyl group or to introduce new functional moieties.

Direct substitution on the pyridine ring itself is also a possibility, although the regiochemistry will be complex. Given the activating effect of the hydroxyl group, electrophilic substitution, if it occurs, would likely be directed to the positions ortho and para to the hydroxyl group. However, the strong deactivating effect of the nitro and ester groups would make such reactions challenging.

Nucleophilic aromatic substitution (SNAr) could also be a viable strategy, particularly if a good leaving group is present on the ring. While the parent compound does not have an inherent leaving group, derivatives such as the corresponding chloro-substituted pyridine could undergo SNAr reactions. For instance, the related compound Methyl 6-chloro-5-nitronicotinate is known and used as a building block in synthesis. chemicalbook.combldpharm.com

Table 2: Potential Functionalization Reactions of the Pyridine Ring in this compound Derivatives

| Starting Material | Reagents and Conditions | Product |

| This compound | H₂, Pd/C or Sn/HCl | Methyl 5-amino-6-hydroxynicotinate |

| This compound | Alkyl halide, Base (e.g., K₂CO₃) | Methyl 5-alkoxy-6-nitronicotinate |

| Methyl 6-chloro-5-nitronicotinate | Nucleophile (e.g., R-NH₂, R-OH, R-SH) | Methyl 6-(substituted)-5-nitronicotinate |

The functionalization of the pyridine ring in this compound and its derivatives opens up pathways to a wide array of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. The strategic manipulation of the existing functional groups is key to achieving desired molecular architectures.

Mechanistic Investigations of Biological Activity and Molecular Interactions

In Vitro Assessments of Antimicrobial Properties

Nicotinic acid derivatives have demonstrated notable antimicrobial effects. For instance, a series of acylhydrazones derived from nicotinic acid has shown promising activity against Gram-positive bacteria. mdpi.comnih.gov One particular derivative, featuring a 5-nitrofuran substituent, exhibited high efficacy against Staphylococcus epidermidis and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com This suggests that the nitro group can be a key pharmacophore contributing to antibacterial action.

The antimicrobial activity of nitro-containing compounds is often attributed to their ability to undergo redox reactions within microbial cells, leading to the generation of toxic reactive oxygen species and subsequent cell death. nih.gov Pyridine (B92270) derivatives, in general, have been extensively studied for their antimicrobial potential. nih.govnih.gov The introduction of various substituents, including halogens and hydroxyl groups, has been shown to modulate this activity. nih.gov

While direct data for methyl 5-hydroxy-6-nitronicotinate is unavailable, the known antimicrobial properties of nitro-substituted and hydroxyl-substituted pyridine and nicotinic acid derivatives suggest that it may possess similar capabilities. The table below summarizes the minimum inhibitory concentrations (MIC) of some relevant nicotinic acid derivatives against various bacterial strains, illustrating the potential activity spectrum.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Nicotinic Acid Derivatives against Bacterial Strains

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Nicotinic acid-derived acylhydrazone (with 5-nitrofuran) | Staphylococcus epidermidis ATCC 12228 | 1.95 | mdpi.com |

| Nicotinic acid-derived acylhydrazone (with 5-nitrofuran) | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | mdpi.com |

| 3-acetyl-1,3,4-oxadiazoline derivative (with 5-nitrofuran) | Bacillus subtilis ATCC 6633 | 7.81 | nih.gov |

In Vitro Analyses of Anti-inflammatory Modulations

Nicotinic acid is well-known for its anti-inflammatory effects, which are mediated through various pathways, including the GPR109A receptor. nih.gov It has been shown to reduce the production of pro-inflammatory cytokines and chemokines in response to inflammatory stimuli. nih.govnih.gov

Studies on human monocytes have demonstrated that nicotinic acid can significantly attenuate the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) when these cells are activated by Toll-like receptor (TLR) agonists like lipopolysaccharide (LPS). nih.gov Specifically, nicotinic acid was found to reduce TNF-α secretion by nearly 50% and IL-6 secretion by over 56% in LPS-stimulated monocytes. nih.gov

Furthermore, other derivatives of nicotinic acid have been synthesized and evaluated for their anti-inflammatory potential. nih.gov Certain novel derivatives have shown potent inhibition of nitrite (B80452) production in stimulated macrophage cell lines, a key indicator of reduced inflammatory response. These compounds also demonstrated a significant reduction in the levels of TNF-α and IL-6, comparable to the effects of ibuprofen. nih.gov The presence of a hydroxyl group on the pyridine ring, as seen in this compound, could potentially influence these anti-inflammatory properties.

Table 2: Effect of Nicotinic Acid on Pro-inflammatory Cytokine Secretion in LPS-Stimulated Human Monocytes

| Cytokine | Reduction in Secretion (%) | Reference |

|---|---|---|

| TNF-α | 49.2 ± 4.5 | nih.gov |

Enzymatic Activity Inhibition Studies

The nitro group is a versatile functional group that can act as a masked electrophile, enabling it to participate in covalent enzyme inhibition. nih.gov Nitro-substituted compounds have been investigated as inhibitors of various enzymes, including xanthine (B1682287) oxidase and protein kinases. researchgate.netresearchgate.net For instance, nitro-substituted aurones have been identified as inhibitors of xanthine oxidase, an enzyme implicated in gout. researchgate.net

Interactions with Cellular Energy Metabolism Pathways (Hypotheses and Early Investigations)

Nitroaromatic compounds are known to interfere with cellular energy metabolism, particularly in anaerobic organisms. scielo.br The antiprotozoal activity of drugs like nitazoxanide (B1678950) is attributed to their ability to disrupt the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, which is crucial for anaerobic energy metabolism. scielo.br

The metabolism of nitroaromatic compounds often involves the reduction of the nitro group, a process that can be carried out by various cellular reductases. nih.govnih.gov This reduction can lead to the generation of reactive nitrogen species, which can induce cellular stress and disrupt metabolic pathways. While direct evidence for this compound is lacking, its nitroaromatic structure suggests a potential to interact with cellular reductases and, consequently, interfere with energy metabolism pathways.

Molecular Interaction Studies with Biological Targets

Computational methods, such as molecular docking, are valuable tools for predicting the binding affinity and interaction modes of small molecules with biological macromolecules.

Molecular docking studies on various nicotinic acid derivatives have provided insights into their potential biological targets. mdpi.combohrium.commdpi.comnih.gov For example, docking studies of nicotinic acid-derived acylhydrazones have been performed against enzymes like dihydrofolate reductase and tyrosyl-tRNA synthetase, which are known antibacterial targets. mdpi.com These studies help in understanding the structure-activity relationships and in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

In one study, novel dipeptide derivatives based on nicotinoylglycylglycine hydrazide were docked into the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51), which are essential enzymes in bacteria and fungi, respectively. nih.gov The results indicated good binding affinities, suggesting that these compounds could act as inhibitors of these enzymes. Given the structural similarities, it is conceivable that this compound could also exhibit favorable binding interactions with various protein targets, a hypothesis that could be explored through future computational studies.

Spectroscopic Characterization of Biomolecule Binding Events

There is currently no available scientific literature detailing the spectroscopic characterization of binding events between this compound and any biomolecules. Studies employing techniques such as UV-Vis, fluorescence, circular dichroism (CD), or nuclear magnetic resonance (NMR) spectroscopy to investigate its interactions with proteins, nucleic acids, or other biological macromolecules have not been reported. Consequently, no data on binding affinities, conformational changes upon binding, or the specific molecular groups involved in such interactions can be provided.

Modulation of Specific Biological Pathways (e.g., Nitric Oxide Production, JNK Inhibition)

Similarly, there is a lack of research on the effects of this compound on specific biological pathways. No studies were found that investigated its potential to modulate nitric oxide (NO) production, a key signaling molecule in various physiological and pathological processes. Furthermore, its activity as a potential inhibitor of the c-Jun N-terminal kinase (JNK) pathway, a critical regulator of cellular stress responses, has not been explored or documented in the scientific literature. Therefore, no detailed research findings or data tables on these topics can be presented.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Hydroxy 6 Nitronicotinate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

No experimental NMR data for Methyl 5-hydroxy-6-nitronicotinate or its tautomers is available in the reviewed literature. For a complete structural assignment, ¹H and ¹³C NMR spectra would be essential. In the ¹H NMR spectrum, one would anticipate signals corresponding to the two aromatic protons on the pyridine (B92270) ring, the methyl ester protons, and the hydroxyl or N-H proton, with their chemical shifts and coupling constants providing insight into the electronic environment and connectivity of the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

While experimental mass spectra are not published, computational data is available. The predicted mass spectrometry data for the [M+H]⁺ adduct of Methyl 6-hydroxy-5-nitronicotinate (C₇H₆N₂O₅) suggests a monoisotopic mass of approximately 199.03 g/mol . A detailed high-resolution mass spectrometry analysis would be required to confirm the elemental composition, and fragmentation studies (MS/MS) would be necessary to elucidate the compound's structure by identifying characteristic fragment ions.

Table 1: Predicted Mass Spectrometry Data for C₇H₆N₂O₅

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 199.03494 |

| [M+Na]⁺ | 221.01688 |

| [M-H]⁻ | 197.02038 |

| [M+NH₄]⁺ | 216.06148 |

| [M+K]⁺ | 236.99082 |

Note: This data is computationally predicted and has not been experimentally verified in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Experimental IR spectra for this compound are not available in the public domain. A theoretical analysis would predict the presence of several characteristic absorption bands. These would include stretches for the hydroxyl (-OH) group, the carbonyl (C=O) of the ester, the nitro (NO₂) group (asymmetric and symmetric stretches), and various C=C and C-N bonds within the pyridinone ring. The precise frequencies of these bands would help to confirm the presence of these functional groups and could offer insights into the tautomeric form present in the solid state or in a specific solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

There is no published UV-Vis spectroscopic data for this compound. This technique would be valuable for analyzing the electronic transitions within the molecule. The chromophoric system, consisting of the nitropyridinone ring, would be expected to absorb light in the UV or visible range. The position and intensity of the absorption maxima (λmax) would provide information about the extent of conjugation and the electronic structure of the compound.

Computational and Theoretical Chemistry Studies of Methyl 5 Hydroxy 6 Nitronicotinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules. For a compound like Methyl 5-hydroxy-6-nitronicotinate, these calculations would reveal the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

These parameters are crucial for predicting how the molecule will behave in chemical reactions. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The difference in energy between HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

While specific DFT studies on this compound are not readily found, the principles of such analyses are well-established. For example, studies on related nitroaromatic compounds often use DFT to analyze the effect of the nitro group on the electronic properties of the aromatic ring, which is a significant factor in their reactivity and potential biological activity. The calculated molecular electrostatic potential map would highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations could provide a detailed picture of its conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between different conformations. This is particularly important for understanding how the molecule might bind to a biological target, as its conformation can significantly influence its binding affinity.

In a typical MD simulation, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic physiological conditions. The forces between all atoms are calculated, and the atoms are moved according to Newton's laws of motion over a series of small time steps. The resulting trajectory provides a wealth of information about the molecule's flexibility, its interactions with solvent molecules, and its internal motions.

Although specific MD simulation studies on this compound are not available in the reviewed literature, the methodology is widely applied to similar organic molecules to explore their dynamic properties and interactions with biological macromolecules like proteins and nucleic acids.

Structure-Activity Relationship (SAR) Derivations through Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are central to modern SAR analysis. These models use statistical methods to correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity.

For a class of compounds including this compound, a QSAR study would involve synthesizing and testing a series of analogues with modifications at different positions of the molecule. The biological activity data would then be correlated with calculated molecular descriptors (properties like size, shape, electronic properties, and lipophilicity). The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent and selective molecules.

While no specific QSAR studies for this compound were identified, the approach is a standard in drug discovery and chemical research for classes of compounds like nitropyridines.

Prediction of Molecular Properties relevant to Biological Interactions

Publicly available chemical databases provide a wealth of computationally predicted properties for this compound that are relevant to its potential biological interactions. These properties offer a first-pass assessment of the molecule's drug-like characteristics.

For instance, the predicted XLogP3 value of -0.2 suggests that the compound is likely to be hydrophilic, which would affect its absorption, distribution, metabolism, and excretion (ADME) properties. The number of hydrogen bond donors and acceptors is critical for molecular recognition, as hydrogen bonds are key interactions in the binding of ligands to biological macromolecules. The presence of one hydrogen bond donor and five acceptors in this compound indicates its potential to form multiple hydrogen bonds with a target protein or enzyme.

The table below summarizes some of the key computationally predicted properties for this compound, sourced from the PubChem database. researchgate.net

| Property | Predicted Value | Implication for Biological Interactions |

| Molecular Weight | 198.13 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |

| XLogP3 | -0.2 | Indicates hydrophilic character, influencing solubility and membrane permeability. |

| Hydrogen Bond Donor Count | 1 | Potential to donate a hydrogen bond in a binding pocket. |

| Hydrogen Bond Acceptor Count | 5 | Potential to accept multiple hydrogen bonds, contributing to binding affinity. |

| Rotatable Bond Count | 2 | Low conformational flexibility, which can be favorable for binding. |

| Topological Polar Surface Area (TPSA) | 101 Ų | Relates to transport properties and potential for cell permeability. |

These predicted properties provide a valuable starting point for assessing the potential of this compound in a biological context. However, it is important to emphasize that these are theoretical predictions and would need to be validated by experimental studies.

Applications of Methyl 5 Hydroxy 6 Nitronicotinate in Chemical Research and Development

Role as a Building Block in Complex Chemical Synthesis

A primary application of Methyl 5-hydroxy-6-nitronicotinate lies in its function as a building block, or starting material, for the construction of more complex molecules. cymitquimica.com Its reactive sites allow for a variety of chemical transformations, making it a key intermediate in the synthesis of both pharmaceutical compounds and specialty chemicals.

This compound is recognized as a building block for drug discovery. chemshuttle.com The compound serves as a precursor to more elaborate molecular frameworks that are essential for the development of new therapeutic agents. A significant application involves its conversion into related intermediates, such as Methyl 6-chloro-5-nitronicotinate. chemicalbook.com This chlorinated derivative is a crucial intermediate used in the synthesis of various pharmaceutical compounds, including anticoccidial agents. chemicalbook.com

The synthesis of these intermediates often starts from the precursor 6-Hydroxy-5-nitronicotinic acid. ambeed.com A patented method highlights the synthesis of this acid as a high-purity intermediate intended for the pharmaceutical field. google.com Research has detailed the conversion of 6-Hydroxy-5-nitronicotinic acid into Methyl 6-chloro-5-nitronicotinate, a key step in creating versatile intermediates for drug synthesis. ambeed.com

| Starting Material | Reagents | Key Transformation | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 6-Hydroxy-5-nitronicotinic acid | 1. Thionyl chloride (SOCl₂), DMF 2. Methanol (B129727) (MeOH) | Conversion of the carboxylic acid to an acyl chloride, followed by esterification and replacement of the hydroxyl group with chlorine. | Methyl 6-chloro-5-nitronicotinate | 90% | ambeed.com |

Furthermore, structurally related compounds containing the 5-hydroxy-6-methyl core have been investigated as potential lead compounds. For instance, derivatives of 5-hydroxy-6-methyl-2-aminotetralin were designed as rigid analogs of m-tyramine (B1210026) to study dopamine-like effects, demonstrating their potential in developing neurologically active agents. nih.gov

Beyond pharmaceuticals, this compound and its precursors are utilized in the field of fine or specialty chemicals. google.comparchem.com These are compounds produced in smaller quantities for specific applications. Its derivative, Methyl 6-chloro-5-nitronicotinate, is classified as a heterocyclic building block for use in organic synthesis. bldpharm.com The synthesis of its parent acid, 6-hydroxyl-5-nitronicotinic acid, is explicitly described as belonging to the fine chemical industry, underscoring its role in producing high-purity chemical agents for specialized use. google.com

| Compound Name | CAS Number | Classification/Role | Reference |

|---|---|---|---|

| Methyl 6-hydroxy-5-nitronicotinate | 222970-61-8 | Specialty Chemical | parchem.com |

| Methyl 6-chloro-5-nitronicotinate | 59237-53-5 | Heterocyclic Building Block | bldpharm.com |

| 6-Hydroxy-5-nitronicotinic acid | 6635-31-0 | Fine Chemical Intermediate | google.com |

Utilization in Biochemical and Proteomics Research

The unique chemical structure of this compound and its analogs suggests potential utility as tools in biochemical and biological research.

While direct studies on this compound as a tool compound are not widely documented, structurally similar molecules have been synthesized and used to investigate biological systems. Specifically, derivatives of 5-hydroxy-6-methyl-2-aminotetralin were developed to probe dopamine (B1211576) receptors. nih.gov These compounds showed potent activity in assays such as the cat cardioaccelerator nerve preparation, which is a model for studying dopamine-like effects. nih.gov Another related compound, 5-Hydroxy-6-methyl-2-di-n-propylaminotetralin, was found to have significant dopaminergic effects, and its metabolites were synthesized to explore the mechanisms of its biological activity in vivo. nih.gov These examples demonstrate how the core chemical scaffold can be leveraged to create tool compounds for pharmacological and physiological research.

| Compound/Derivative Family | Biological System Studied | Research Finding | Reference |

|---|---|---|---|

| Derivatives of 5-hydroxy-6-methyl-2-aminotetralin | Dopamine receptors | Demonstrated potent, dopamine-like effects in animal test models. | nih.gov |

| 5-Hydroxy-6-methyl-2-di-n-propylaminotetralin | Peripheral presynaptic and central dopaminergic systems | Exhibited prominent dopaminergic effects, suggesting in vivo metabolic activation. | nih.gov |

Currently, there is no specific information available in the scientific literature regarding the application of this compound in the field of proteomic investigations.

Precursor for the Synthesis of Novel Heterocyclic Systems

The reactivity of this compound allows for its use as a starting material in the creation of more complex molecular architectures. The functional groups present on the pyridine (B92270) ring can be selectively targeted to build new rings and introduce additional functionalities.

Synthesis of Conformationally Restricted Nicotine (B1678760) Analogues

A significant application of derivatives of this compound lies in the synthesis of conformationally restricted analogues of nicotine. mdpi.comnih.gov These analogues are designed to have a more rigid structure than the natural nicotine molecule, which can lead to improved affinity and specificity for nicotinic acetylcholine (B1216132) receptors (nAChRs). mdpi.com By locking the spatial relationship between the pyridine and the pyrrolidine-like moieties, researchers can probe the specific conformations required for receptor binding and activation.

For instance, the related compound, methyl 6-chloro-5-nitronicotinate, serves as a key building block in this field. chemicalbook.comnih.govsigmaaldrich.comnih.govbldpharm.com The chloro and nitro groups can be manipulated through various synthetic steps to construct the fused ring systems characteristic of these conformationally constrained analogues. mdpi.com

Formation of Azo Derivatives

The chemical structure of this compound is amenable to the synthesis of azo derivatives. Azo compounds, characterized by the -N=N- functional group, are widely studied for their color properties and have applications as dyes and pigments. Furthermore, many azo compounds exhibit interesting biological activities. nih.govresearchgate.net The synthesis typically involves the diazotization of an aromatic amine and subsequent coupling with an electron-rich coupling component. nih.gov While direct synthesis of azo derivatives from this compound is not prominently described, the general reactivity of substituted pyridines suggests its potential as a coupling component in such reactions.

Investigation in Agricultural Chemical Research (e.g., potential antimicrobial applications)

The exploration of pyridine derivatives for agricultural applications is an active area of research. Compounds containing the pyridine scaffold are known to exhibit a wide range of biological activities, including insecticidal, herbicidal, and fungicidal properties. While specific studies focusing solely on the antimicrobial applications of this compound in agriculture are not widely reported, the broader class of nitro-substituted and phenolic compounds is known for antimicrobial potential. mdpi.com For example, various phenolic compounds are recognized for their ability to inhibit the growth of fungi and bacteria. mdpi.com Further investigation into this compound and its derivatives could reveal potential applications in crop protection.

Q & A

Q. How should researchers report findings when existing literature on this compound lacks ecological or toxicological data?

- Methodological Answer: Clearly state data gaps and justify assumptions (e.g., referencing analogous compounds). Use conservative hazard classifications in safety documentation. Cite primary sources rigorously to avoid over-reliance on unverified claims .

Q. What frameworks ensure academic integrity when publishing studies on this compound with limited prior art?

- Methodological Answer: Adhere to ethical guidelines by disclosing all conflicts of interest and avoiding redundant citations. Use plagiarism-detection software for manuscript drafts. Archive raw data in repositories like Zenodo for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.